molecular formula C13H19NO B3501757 4-(2,5-dimethylbenzyl)morpholine

4-(2,5-dimethylbenzyl)morpholine

Cat. No.: B3501757
M. Wt: 205.30 g/mol
InChI Key: KVNDJNNBCGBVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylbenzyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 2,5-dimethylbenzyl group attached to the morpholine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylbenzyl)morpholine typically involves the reaction of morpholine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the benzyl chloride, displacing the chloride ion and forming the desired product.

Reaction Conditions:

    Reagents: Morpholine, 2,5-dimethylbenzyl chloride

    Solvent: Anhydrous ethanol or another suitable solvent

    Temperature: Room temperature to 60°C

    Catalyst: Sodium hydroxide or potassium carbonate as a base

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylbenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Halogenated reagents (e.g., benzyl bromide) under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

4-(2,5-Dimethylbenzyl)morpholine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in central nervous system disorders.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, altering neurotransmitter release and signaling.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the 2,5-dimethylbenzyl group.

    4-Benzylmorpholine: Similar structure but with a benzyl group instead of the 2,5-dimethylbenzyl group.

    4-(2-Methylbenzyl)morpholine: Contains a 2-methylbenzyl group instead of the 2,5-dimethylbenzyl group.

Uniqueness

4-(2,5-Dimethylbenzyl)morpholine is unique due to the presence of the 2,5-dimethylbenzyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-3-4-12(2)13(9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNDJNNBCGBVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethylbenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2,5-dimethylbenzyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2,5-dimethylbenzyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2,5-dimethylbenzyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2,5-dimethylbenzyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2,5-dimethylbenzyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.